molecular formula C11H14F2N2O2 B2625365 ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1002033-64-8

ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2625365
CAS No.: 1002033-64-8
M. Wt: 244.242
InChI Key: JIUHAANXCQKIQZ-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a difluoromethyl group and a cyclopropyl ring in its structure contributes to its distinct chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate include other pyrazole derivatives with difluoromethyl and cyclopropyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its reactivity and binding affinity, while the cyclopropyl ring contributes to its stability and bioavailability .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(11(12)13)5-8(14-15)7-3-4-7/h5,7,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUHAANXCQKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2CC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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